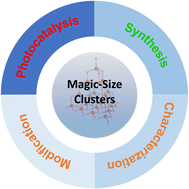A review of II–VI semiconductor nanoclusters for photocatalytic CO2 conversion: synthesis, characterization, and mechanisms
EES Catalysis Pub Date: 2023-07-07 DOI: 10.1039/D3EY00106G
Abstract
The excessive consumption of fossil fuels has caused a severe energy shortage, and the large amount of CO2 released during the combustion process has disrupted the carbon balance in nature. Achieving photocatalytic CO2 reduction to high-value products is of high significance for both the economy and environment. So far, the bottlenecks for photocatalytic reduction of CO2 include low electron–hole separation efficiency and low CO2 productivity. II–VI semiconductor nanoclusters, especially magic-size clusters (MSCs), possess special chemical and physical properties such as an adjustable band gap (broadening the spectral response range), short carrier migration distance (favoring charge separation), and high surface-to-volume ratio (providing more active sites for CO2 adsorption and conversion), making them potent candidates for photocatalysis. This review briefly introduces the research progress in II–VI MSCs. Then, we summarize the recent advances in II–VI MSCs and related composites for photocatalytic CO2 reduction. Finally, the challenges and prospects of MSC-based photoelectron-catalytic systems are also discussed.


Recommended Literature
- [1] A versatile strategy for the synthesis and mechanical property manipulation of networked biodegradable polymeric materials composed of well-defined alternating hard and soft domains†
- [2] Hybrid luminescent porous silicon for efficient drug loading and release†
- [3] Facile synthesis of glycerol carbonate via glycerolysis of urea catalysed by silicotungstates impregnated into MCM-41
- [4] Non-catalyzed and Pt/γ-Al2O3-catalyzed hydrothermal cellulose dissolution–conversion: influence of the reaction parameters and analysis of the unreacted cellulose
- [5] Straightforward synthesis of MTW-type magnesium silicalite for CO2 fixation with epoxides under mild conditions†
- [6] Oxidation of olefins using molecular oxygen catalyzed by a part per million level of recyclable copper catalyst under mild conditions†
- [7] Photonics-on-a-chip: recent advances in integrated waveguides as enabling detection elements for real-world, lab-on-a-chip biosensing applications
- [8] Domino transformation of isoxazoles to 2,4-dicarbonylpyrroles under Fe/Ni relay catalysis†
- [9] Rice husk-derived nano-SiO2 assembled on reduced graphene oxide distributed on conductive flexible polyaniline frameworks towards high-performance lithium-ion batteries
- [10] Synthesis, functionalisation and post-synthetic modification of bismuth metal–organic frameworks†
Journal Name:EES Catalysis
Research Products
-
CAS no.: 134807-28-6
-
CAS no.: 101713-87-5
-
CAS no.: 189337-28-8









